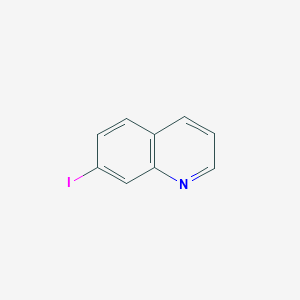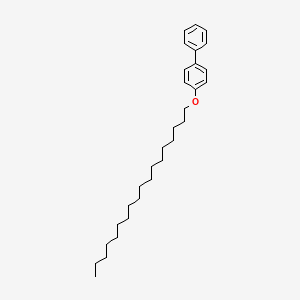
4-Octadecyloxybiphenyl
Overview
Description
4-Octadecyloxybiphenyl is a chemical compound with the molecular formula C30H46O and a molecular weight of 422.70 . It is also known by other names such as Biphenyl-4-yl Octadecyl Ether, Biphenyl-4-yl Stearyl Ether, and 4-Stearyloxybiphenyl . It appears as a white to almost white powder or crystal .
Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The melting point of this compound ranges from 90.0 to 94.0 degrees Celsius .
Scientific Research Applications
Environmental Impact Assessment
- Environmental Behavior of Antioxidants: Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a compound related to 4-Octadecyloxybiphenyl, has been evaluated for its environmental impact. The study focused on its potential effects on soil, groundwater, and surface water, comparing it to pesticides, phthalates, and a complexing agent. The comprehensive assessment included a hazard evaluation using a scoring system and a comparative risk assessment. This compound showed no significant environmental and toxicological concern due to its low environmental and human hazard profile (Herrchen, Kördel, & Klein, 1997).
Molecular Recognition and Adsorption
- Molecular Recognition on Layered Silicate: A layered alkali silicate modified with octadecyl and phenyl groups has been synthesized for the selective adsorption of 4-nonylphenol from aqueous solutions. The modification aimed to control the spatial distribution of functional groups, enhancing the adsorption efficiency and selectivity for specific compounds, potentially including this compound (Ide, Iwasaki, & Ogawa, 2011).
Degradation and Environmental Fate
- Degradation in the Environment: The degradation and environmental fate of polymer-additives similar to this compound have been studied. The focus was on their release from polypropylene matrices and behavior in soil, compost, and water. The study identified the main metabolites in different matrices, shedding light on the environmental behavior of similar compounds (Fischer, Norman, & Freitag, 1999).
Safety and Toxicity Assessment
- Food Contact Safety Assessment: Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, associated with this compound, was evaluated for safety in food contact applications. The assessment considered dietary exposures and toxicological information, ensuring the safety of its regulated uses (Neal-Kluever, Bailey, & Hatwell, 2015).
Analysis and Detection
- Isolation and Determination in Samples: Techniques have been developed for the isolation, purification, and determination of compounds related to this compound in water and biological samples. This includes optimizing solid-phase extraction and high-performance liquid chromatography for sensitive detection (Gadzała-Kopciuch, Filipiak, & Buszewski, 2008).
Chromatography and Analysis Methods
- Liquid Chromatography of Related Compounds: Studies have explored the chromatographic behavior of related compounds on different stationary phases, such as octadecylsilica. This research aids in the development of methods for the analysis of similar compounds, including this compound, in various matrices (Goss, 1998).
properties
IUPAC Name |
1-octadecoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-31-30-25-23-29(24-26-30)28-21-18-17-19-22-28/h17-19,21-26H,2-16,20,27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFTOGDAJEWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628801 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
376609-78-8 | |
| Record name | 4-(Octadecyloxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







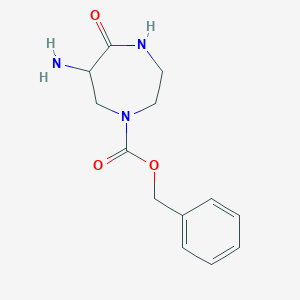


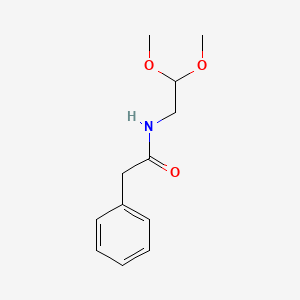
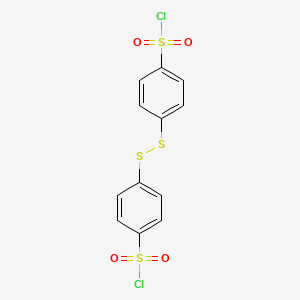

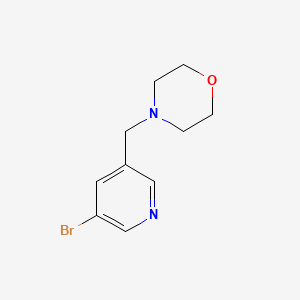
![2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1603050.png)
![Pyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1603051.png)
